1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-4-7-11-18-14-13(16(24)21(3)17(25)20(14)2)15(19-11)26-10-12(23)22-8-5-6-9-22/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTBPQLEDVJFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC(=O)N3CCCC3)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 377.46 g/mol. It features a pyrimidine core substituted with various functional groups that may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Several studies have reported the antibacterial properties of related pyrimidine derivatives. For instance:
- Mechanism of Action : The compound may exert its antibacterial effects through interactions with bacterial enzymes or by disrupting cellular processes. Similar compounds have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli at concentrations around 256 µg/mL .
- Case Studies : A study on related compounds demonstrated that modifications in the pyrimidine structure could enhance antibacterial potency against ESKAPE pathogens, which are known for their resistance to antibiotics . This indicates that structural variations in compounds like 1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine could lead to improved bioactivity.
Anticancer Activity
The anticancer potential of this compound is also noteworthy:
- Cell Line Studies : Preliminary evaluations have shown that similar pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development:
- Absorption and Distribution : While specific data on this compound is limited, related compounds typically exhibit moderate absorption rates. Factors such as solubility and stability in physiological conditions are critical for their efficacy.
- Toxicological Profile : Initial assessments suggest that similar compounds may exhibit low toxicity in vitro; however, comprehensive toxicological studies are necessary to evaluate safety for therapeutic use.
Research Findings Summary
Scientific Research Applications
Pharmacological Applications
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Antitumor Activity
- Recent studies have indicated that derivatives of pyrimidine compounds exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. The specific compound under review has shown promise in preclinical models against various cancer types, including leukemia and solid tumors. Research suggests that it may function by inducing apoptosis in cancer cells and inhibiting angiogenesis .
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Antimicrobial Properties
- The compound has been tested for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Its thioether group is believed to play a crucial role in disrupting microbial cell membranes, leading to cell death. In vitro studies have demonstrated significant efficacy against resistant strains of bacteria, suggesting its potential as a new antimicrobial agent .
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Anti-inflammatory Effects
- Inflammation is a common underlying condition in many chronic diseases. Compounds similar to 1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been reported to inhibit pro-inflammatory cytokines and reduce inflammatory markers in animal models. This property could be beneficial for treating conditions such as arthritis and inflammatory bowel disease .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrimido[4,5-d]pyrimidine Class
Key Observations :
- Substituent Impact : The 7-propyl chain in the target compound enhances hydrophobic interactions in kinase binding pockets, while the pyrrolidine moiety optimizes hydrogen bonding with CDK2's ATP-binding site .
- Ring Fusion Orientation : Pyrimido[5,4-d]pyrimidines exhibit superior potency due to better alignment with catalytic residues, as seen in mutant kinase models .
Functional Analogues in Related Heterocyclic Systems
Key Observations :
- Scaffold Flexibility : Thiazolo- and pyrido-fused systems prioritize antimicrobial/antioxidant activities over kinase inhibition, highlighting the pyrimido[4,5-d]pyrimidine core's uniqueness in targeting CDK2 .
- Synthetic Accessibility : Pyrimido[4,5-d]pyrimidines are synthesized efficiently in aqueous media, unlike thiazolo derivatives requiring multi-step protocols .
Structure-Activity Relationship (SAR) and Pharmacological Data
Table 1: CDK2 Inhibition and Cytotoxicity of Selected Pyrimido[4,5-d]pyrimidines
*Data from primary assays at 10<sup>−5</sup> M; IC50 values vary with cell line.
Q & A
Q. What are the established synthetic routes for 1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione?
The synthesis typically involves multi-step reactions starting from pyrimidine precursors. Key steps include:
- Alkylation : Introducing the propyl group at position 7 via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Thioether formation : Reacting a pyrimidine intermediate with a thiol-containing reagent (e.g., 2-oxo-2-(pyrrolidin-1-yl)ethanethiol) under controlled pH (6.5–7.5) to avoid side reactions .
- Cyclocondensation : Final ring closure using reagents like POCl₃ or PCl₃ at elevated temperatures (80–100°C) to form the pyrimido[4,5-d]pyrimidine core . Critical parameters include temperature control (±2°C) and anhydrous conditions to prevent hydrolysis of intermediates.
Q. How is the structural integrity of the compound validated post-synthesis?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ring fusion. For example, the pyrrolidin-1-yl group shows characteristic triplet signals for methylene protons at δ 2.5–3.0 ppm .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) to confirm molecular formula .
- X-ray crystallography : Single-crystal analysis (if feasible) to resolve stereochemical ambiguities and confirm bond angles .
Advanced Research Questions
Q. What computational strategies are effective for optimizing reaction pathways and minimizing side products?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and intermediates. For example:
- Transition state modeling : Identifying energy barriers for alkylation steps to optimize reagent stoichiometry .
- Solvent effects : Simulating polar aprotic solvents (e.g., DMF) to stabilize ionic intermediates and improve yields . Computational workflows (e.g., ICReDD’s integrated platform) combine these methods with experimental feedback loops to refine conditions iteratively .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Varied assay conditions : Standardize enzyme inhibition assays (e.g., fixed ATP concentrations in kinase studies) to ensure reproducibility .
- Structural analogs : Compare activity across derivatives (e.g., substituent variations at the pyrrolidin-1-yl group) to identify structure-activity relationships (SAR) .
- Meta-analysis : Cross-reference datasets from multiple studies using statistical tools (e.g., ANOVA) to isolate confounding variables like solvent residues .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets?
Advanced techniques include:
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to receptors like kinases or GPCRs .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses within active sites, guided by X-ray crystallographic data of target proteins .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and mode .
Q. How can reaction scalability challenges be addressed without compromising yield?
Scale-up requires:
- Flow chemistry : Continuous processing to maintain precise temperature and mixing ratios, critical for exothermic steps like cyclocondensation .
- Design of experiments (DoE) : Statistical optimization (e.g., Box-Behnken design) to balance variables (e.g., catalyst loading, reaction time) and identify robust conditions .
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediate formation and adjust parameters dynamically .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values and assess efficacy .
- Principal component analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to identify outliers or clustering patterns .
- Bootstrap resampling : Estimate confidence intervals for replicate experiments to validate significance .
Q. How can researchers validate the compound’s metabolic stability in preclinical studies?
- Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
- Plasma protein binding : Equilibrium dialysis to determine unbound fraction, critical for pharmacokinetic modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
